molecular formula C18H17NO4S B12523348 3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione CAS No. 671787-00-1

3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione

Cat. No.: B12523348
CAS No.: 671787-00-1
M. Wt: 343.4 g/mol
InChI Key: LRBDGPNPVKCLHL-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylbenzene sulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then subjected to further reactions to introduce the phenyl group and complete the piperidine ring formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione exerts its effects involves its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Shares the sulfonyl group but lacks the piperidine and phenyl groups.

    Phenylpiperidine derivatives: Similar piperidine ring structure but different substituents.

    Sulfonyl-containing compounds: Various compounds with sulfonyl groups but different core structures.

Uniqueness

3-(4-Methylbenzene-1-sulfonyl)-5-phenylpiperidine-2,6-dione is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both the sulfonyl and phenyl groups in a piperidine ring structure makes it a versatile compound for various scientific research applications.

Properties

CAS No.

671787-00-1

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-phenylpiperidine-2,6-dione

InChI

InChI=1S/C18H17NO4S/c1-12-7-9-14(10-8-12)24(22,23)16-11-15(17(20)19-18(16)21)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3,(H,19,20,21)

InChI Key

LRBDGPNPVKCLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC(C(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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